N-Boc-Trimetazidine-d8

Description

Contextualization of Trimetazidine (B612337) and its Deuterated Analogues in Research

Trimetazidine is a compound recognized for its anti-ischemic properties and is used in the treatment of angina pectoris. nih.govnih.gov Its mechanism is thought to involve the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase, which shifts myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. nih.gov This metabolic modulation helps protect cardiac cells during ischemic events. nih.gov

In research, particularly in pharmacokinetic studies, deuterated analogs of trimetazidine, such as Trimetazidine-d8, are employed. caymanchem.comscbt.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. hwb.gov.in The substitution of hydrogen with deuterium creates a heavier, more stable carbon-deuterium bond compared to a carbon-hydrogen bond. tandfonline.com This "kinetic isotope effect" can slow down metabolic processes where the cleavage of a C-H bond is the rate-limiting step. tandfonline.comsymeres.com The use of deuterated analogs allows researchers to investigate the metabolic pathways of drugs like trimetazidine with greater precision. symeres.com

Fundamental Principles and Significance of Stable Isotope Labeling in Quantitative Bioanalysis and Mechanistic Studies

Stable isotope labeling is a powerful technique in pharmaceutical research, particularly in quantitative bioanalysis and mechanistic studies. scispace.comresearchgate.net It involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com

Quantitative Bioanalysis:

In quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. scispace.comnih.gov An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. scispace.com It helps to correct for variability during sample preparation and analysis, such as extraction losses and ionization suppression in the mass spectrometer. scispace.comnih.gov

Because SIL internal standards have nearly identical chemical properties to the analyte, they co-elute in chromatography and experience similar matrix effects, leading to more accurate and precise quantification. researchgate.net Deuterated compounds are frequently used for this purpose. scispace.comresearchgate.net

Mechanistic Studies:

Isotopic labeling is also invaluable for elucidating the mechanisms of chemical reactions and metabolic pathways. nih.govbeilstein-journals.org By tracing the fate of the labeled atoms, researchers can identify reaction intermediates, determine the sequence of metabolic transformations, and understand enzyme mechanisms. nih.govyoutube.com For instance, the kinetic isotope effect observed with deuterium labeling can help identify the rate-determining step in a reaction. tandfonline.comsymeres.com

Rationale for Deuterium Incorporation and N-Boc Protection in Trimetazidine Derivatives for Research Applications

The specific structure of N-Boc-Trimetazidine-d8 is designed for its utility as a research tool.

Deuterium Incorporation (d8):

The "-d8" in this compound signifies that eight hydrogen atoms in the trimetazidine molecule have been replaced by deuterium atoms. caymanchem.com This extensive deuteration makes it an excellent internal standard for the quantification of trimetazidine in biological samples using mass spectrometry. caymanchem.com The mass difference between the deuterated standard and the non-deuterated trimetazidine allows the mass spectrometer to distinguish between the two, while their similar chemical behavior ensures accurate measurement. scispace.comresearchgate.net

N-Boc Protection:

The "N-Boc" refers to the tert-butyloxycarbonyl protecting group attached to a nitrogen atom, likely on the piperazine (B1678402) ring of trimetazidine. total-synthesis.comchemistrysteps.com A protecting group is a chemical moiety that is temporarily introduced into a molecule to block a reactive functional group (in this case, an amine) from participating in a chemical reaction. chemistrysteps.com

The Boc group is widely used in organic synthesis because it is stable under many reaction conditions but can be easily removed with mild acid. total-synthesis.comwikipedia.org In the context of synthesizing a trimetazidine derivative, the N-Boc group allows for selective chemical modifications at other positions of the molecule without affecting the protected amine. organic-chemistry.org Once the desired modifications are complete, the Boc group can be cleaved to yield the final product. jk-sci.com This controlled synthesis is crucial for creating specific analogs and derivatives for research purposes.

| Feature | Description | Significance in Research |

| Trimetazidine Core | The basic structure of the anti-anginal drug. nih.gov | Provides the foundational molecule for studying its metabolism and analytical detection. nih.govuoa.gr |

| Deuterium Labeling (d8) | Replacement of eight hydrogen atoms with their stable isotope, deuterium. caymanchem.com | Serves as an ideal internal standard for accurate quantification of trimetazidine in biological matrices using mass spectrometry due to the kinetic isotope effect. tandfonline.comscispace.com |

| N-Boc Protecting Group | A tert-butyloxycarbonyl group attached to a nitrogen atom. total-synthesis.com | Enables controlled chemical synthesis of trimetazidine derivatives by temporarily blocking the reactivity of the amine group. chemistrysteps.comorganic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C19H30N2O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

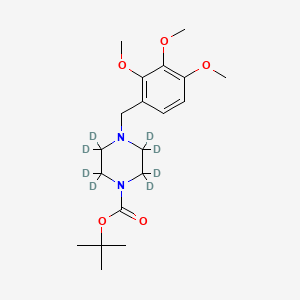

tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3/i9D2,10D2,11D2,12D2 |

InChI Key |

VEHUBUWVCHATCU-PMCMNDOISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of N Boc Trimetazidine D8

Chemical Synthesis Pathways for Deuterated Trimetazidine (B612337) Precursors

The synthesis of N-Boc-Trimetazidine-d8 originates from deuterated precursors, which are assembled to form the core structure of the molecule. The general synthetic strategy for the non-deuterated Trimetazidine often involves the reaction of a trimethoxybenzyl derivative with a piperazine (B1678402) derivative. google.comjocpr.comresearchgate.net For the d8 analogue, this process is adapted to incorporate deuterium (B1214612) atoms at specific positions.

A common approach involves the reductive amination of 2,3,4-trimethoxy benzaldehyde (B42025) with piperazine. google.com An alternative route, which introduces the N-Boc protecting group at an early stage, reacts 1,2,3-trihydroxybenzene with N-Boc-piperazine. google.comgoogle.com This latter method provides a foundation for producing the N-Boc protected final compound.

Strategic Deuterium Incorporation for Specific Labeling (d8)

Achieving a specific d8 labeling pattern requires the use of deuterated building blocks. The eight deuterium atoms in this compound are typically located on the piperazine ring. The synthesis, therefore, relies on a fully deuterated piperazine precursor, piperazine-d8.

The synthesis of the deuterated piperazine core can be adapted from methods used for other N-heterocycles. nih.gov One viable strategy involves the condensation reaction using deuterated formaldehyde (B43269) with a suitable amine precursor to assemble the ring structure with high levels of deuterium incorporation. nih.gov The piperazine-d8 is then protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-piperazine-d8. This deuterated and protected intermediate is the key building block for the subsequent coupling reaction with the trimethoxybenzyl moiety. The use of pre-labeled building blocks is a common strategy to control the purity and isotopic distribution of the final drug candidate. nih.gov

Optimization of Reaction Conditions for Yield and Isotopic Purity

Optimizing reaction conditions is crucial for maximizing the chemical yield and preserving the high isotopic purity of this compound. Key parameters that are typically optimized include reaction temperature, time, solvent, and the choice of reagents.

For the coupling of the 2,3,4-trimethoxybenzyl moiety with N-Boc-piperazine-d8, reaction temperatures can range from 0 to 120 °C, with reaction times between 0.5 and 12 hours, depending on the specific reagents used. google.comgoogle.com The choice of solvent, such as methanol, ethanol, or toluene, can also influence the reaction rate and yield. google.com The goal is to find a balance that drives the reaction to completion efficiently while minimizing potential side reactions or isotopic scrambling. Post-reaction workup, including extraction and chromatography, is essential for isolating the product with high chemical purity.

Table 2: Typical Reaction Parameters for Optimization

| Parameter | Range/Options | Goal of Optimization |

|---|---|---|

| Temperature | 0 - 120 °C google.comgoogle.com | Increase reaction rate without causing decomposition or side-product formation. |

| Reaction Time | 0.5 - 12 hours google.comgoogle.com | Ensure the reaction proceeds to completion for maximum yield. |

| Solvent | Alcohols (Methanol, Ethanol), Aromatic Hydrocarbons (Toluene) google.com | Solubilize reactants and facilitate the desired chemical transformation. |

| pH | Acidic or Basic | Catalyze the reaction and control the reactivity of intermediates. |

Spectroscopic Characterization of Isotopic Enrichment and Structural Confirmation

Following synthesis and purification, the structure of this compound must be unequivocally confirmed, and its isotopic enrichment must be quantified. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positional and Quantitative Analysis

NMR spectroscopy is a powerful tool for determining the precise location and level of deuterium incorporation. In a standard ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring would be absent or significantly diminished. The disappearance of these signals provides direct evidence of successful deuteration at the intended positions.

Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. The spectrum would show signals corresponding to the deuterated positions on the piperazine ring, confirming their location. The integration of the remaining proton signals in the ¹H NMR spectrum, relative to an internal standard or a non-deuterated portion of the molecule (like the trimethoxybenzyl group), allows for the calculation of the percentage of isotopic enrichment.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Weight Verification

The mass spectrum of the deuterated compound will show a molecular ion peak (or a protonated molecule peak, [M+H]⁺) that is 8 mass units higher than its non-deuterated counterpart. For example, if the monoisotopic mass of the non-deuterated compound is X, the mass of the d8 isotopologue will be approximately X + 8.050 Da (since the mass of deuterium is ~2.014 Da and hydrogen is ~1.008 Da). The isotopic distribution pattern observed in the mass spectrum can be compared to the theoretical pattern for a d8 compound to confirm the high level of isotopic enrichment and the absence of significant amounts of lower-deuterated (d1-d7) or non-deuterated species.

Table 3: Spectroscopic Data for Structural Confirmation

| Technique | Information Provided | Expected Result for this compound |

|---|---|---|

| ¹H NMR | Position and number of protons. | Absence or significant reduction of signals corresponding to the piperazine ring protons. |

| ²H NMR | Position of deuterium atoms. | Signals present in the region corresponding to the piperazine ring. |

| ¹³C NMR | Carbon skeleton of the molecule. | Signals for deuterated carbons will be triplets (due to C-D coupling) and have lower intensity. |

| HRMS | Accurate mass and isotopic distribution. | Molecular ion peak shifted by approximately +8 mass units compared to the unlabeled compound; isotopic pattern matches the theoretical d8 distribution. |

Advanced Analytical Applications in Preclinical and in Vitro Research

Development and Validation of Quantitative Bioanalytical Methods

The development of robust and sensitive bioanalytical methods is a prerequisite for accurately characterizing the behavior of a drug in biological systems. N-Boc-Trimetazidine-d8 is instrumental in this process for its parent compound, trimetazidine (B612337).

Role as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for the variability inherent in sample preparation and the analytical process. An ideal IS is a stable, isotopically labeled version of the analyte, which co-elutes chromatographically and exhibits similar ionization efficiency but is distinguishable by its mass.

This compound, after deprotection to Trimetazidine-d8, serves this purpose exceptionally well. Its eight deuterium (B1214612) atoms increase its mass-to-charge ratio (m/z) compared to the unlabeled trimetazidine, allowing the mass spectrometer to detect and quantify both compounds simultaneously without interference. The use of a stable isotope-labeled internal standard like Trimetazidine-d8 is considered the gold standard in quantitative LC-MS/MS, as it effectively minimizes errors arising from matrix effects and variations in extraction recovery, leading to high precision and accuracy in the measurement of trimetazidine concentrations. One improved UPLC-MS/MS method specifically utilized trimetazidine-d8 as the internal standard to overcome interference from plasma phospholipids (B1166683) during sample preparation researchgate.net.

Rigorous Method Validation Parameters: Linearity, Accuracy, Precision, Selectivity, and Sensitivity

For a bioanalytical method to be considered reliable, it must undergo rigorous validation according to established guidelines. This compound (as Trimetazidine-d8) is key to achieving the stringent criteria for these validation parameters.

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For trimetazidine, calibration curves are consistently linear over wide concentration ranges, for instance, from 0.1 to 200 ng/mL in human plasma nih.gov and 0.5 to 500 ng/mL in rat plasma tandfonline.com.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Validated methods for trimetazidine consistently show high accuracy and precision, with intra- and inter-day precision values (expressed as relative standard deviation, RSD) and accuracy values typically below 15% tandfonline.comnih.govingentaconnect.com, which is the accepted limit for bioanalytical assays.

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in LC-MS/MS provides high selectivity, ensuring no significant interference from endogenous matrix components is observed at the retention times of trimetazidine and its internal standard tandfonline.com.

Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Developed LC-MS/MS methods for trimetazidine have achieved LLOQs as low as 0.05 ng/mL researchgate.net and 0.5 ng/mL tandfonline.comnih.gov in plasma.

Table 1: Summary of Validation Parameters for LC-MS/MS Quantification of Trimetazidine

| Biological Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|

| Human Plasma | Cetirizine | 0.1 - 200 | 0.1 | < 15% | nih.gov |

| Human Plasma | Pseudoephedrine | 1 - 100 | 1 | < 9.5% | nih.gov |

| Rat Plasma | Lidocaine | 0.5 - 500 | 0.5 | < 15% | tandfonline.com |

| Human Plasma | Lidocaine | 2.5 - 100 | 2.5 | < 6.1% | nih.gov |

| Human Plasma | Pseudoephedrine | 0.4 - 120 | 0.4 | < 12% | ingentaconnect.com |

| Human Plasma | Buflomedil | 0.5 - 200 | 0.5 | < 7.8% | nih.gov |

Application in Preclinical Pharmacokinetic and Biotransformation Studies

Validated bioanalytical methods using isotopic tracers are fundamental to conducting preclinical studies that define a drug's behavior in a living system.

Investigation of Trimetazidine Absorption, Distribution, and Elimination in Animal Models using Isotopic Tracers

Pharmacokinetic (PK) studies describe the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). The use of highly accurate and precise LC-MS/MS methods, enabled by internal standards like Trimetazidine-d8, is critical for generating the reliable plasma concentration-time data needed to calculate key PK parameters.

Preclinical studies in animal models such as rats tandfonline.com and beagles researchgate.net are essential for understanding a drug's in vivo profile before human trials. After administration of trimetazidine, blood samples are collected at various time points and analyzed. The resulting data are used to determine parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the area under the plasma concentration-time curve (AUC), which represents total drug exposure nih.govnih.gov. These studies have successfully established the pharmacokinetic profiles of various trimetazidine formulations in preclinical models, forming the basis for bioequivalence studies researchgate.netnih.gov.

Identification and Characterization of Trimetazidine Metabolites in in vitro and ex vivo Systems

Biotransformation, or metabolism, is the process by which the body chemically modifies drugs. Identifying the resulting metabolites is crucial for a complete understanding of a drug's efficacy and clearance pathways. LC-MS/MS is a powerful tool for this purpose.

Studies on trimetazidine metabolism have been conducted in various systems. In vitro studies using liver microsomes or other cellular systems can predict metabolic pathways, while ex vivo studies, such as those using isolated perfused organs like the heart, can provide insights into tissue-specific metabolism ahajournals.orgnih.gov. For instance, studies in isolated rat hearts have shown that trimetazidine can shift cardiac energy metabolism from fatty acid oxidation to glucose oxidation ahajournals.org.

Analysis of urine from subjects administered trimetazidine has led to the identification of several metabolites scielo.brusp.br. High-resolution mass spectrometry helps in proposing the structures of these metabolites based on their accurate mass and fragmentation patterns. The major metabolic pathways for trimetazidine include N-oxidation, N-formylation, and O-demethylation, followed by conjugation with sulfates or glucuronides usp.brpreveda.sk. A significant portion of the drug is also excreted unchanged in the urine scielo.br.

Table 2: Identified Metabolites of Trimetazidine in Human Urine

| Metabolite Code | Metabolite Name | Reference |

|---|---|---|

| M1 | Trimetazidine-N-oxide | usp.brpreveda.sk |

| M2 | N-formyl trimetazidine | usp.brpreveda.sk |

| M3 | Desmethyl-trimetazidine O-sulphate | usp.brpreveda.sk |

| M4 | Desmethyl-trimetazidine O-glucuronide | usp.brpreveda.sk |

| M5 | Desmethyl-trimetazidine-N-oxide-O-glucuronide | usp.brpreveda.sk |

Impurity Profiling and Reference Standard Applications

The precise identification and quantification of impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This compound has emerged as an indispensable certified reference material in this critical task.

Use as a Certified Reference Material for Related Substances Analysis of Trimetazidine

This compound serves as an ideal internal standard for the chromatographic analysis of Trimetazidine and its related substances. The presence of eight deuterium atoms results in a distinct mass difference between the labeled and unlabeled compounds, allowing for clear differentiation in mass spectrometry-based detection methods. This isotopic labeling does not significantly alter the physicochemical properties of the molecule, ensuring that it behaves similarly to the analyte of interest during sample preparation and chromatographic separation.

The use of a deuterated internal standard like this compound is particularly advantageous as it compensates for variations in sample preparation, injection volume, and instrument response. This leads to enhanced accuracy and precision in the quantification of impurities, even at very low levels.

Table 1: Chromatographic Parameters for Related Substances Analysis

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 231 nm |

| Internal Standard | This compound |

Development of Stability-Indicating Analytical Methods for Process and Product Quality Control

Stability-indicating analytical methods are essential for monitoring the degradation of a drug substance over time and under various environmental conditions. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical results accurately reflect the stability of the product.

The development of such methods for Trimetazidine relies on the use of well-characterized reference standards for both the API and its potential impurities. This compound, as a stable, isotopically labeled version of a key intermediate or potential impurity, is invaluable in the validation of these analytical procedures. It can be used to confirm the separation of known impurities and to identify new degradation products that may form under stress conditions such as heat, light, humidity, and oxidation.

By incorporating this compound into stability studies, pharmaceutical scientists can gain a comprehensive understanding of the degradation pathways of Trimetazidine. This knowledge is critical for establishing appropriate storage conditions, shelf life, and packaging for the final drug product, thereby ensuring its quality and safety throughout its lifecycle.

Table 2: Forced Degradation Study Conditions for Trimetazidine

| Stress Condition | Parameters |

| Acid Hydrolysis | 0.1N HCl at 80°C for 2 hours |

| Base Hydrolysis | 0.1N NaOH at 80°C for 2 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 24 hours |

| Photolytic Degradation | UV light at 254 nm for 24 hours |

The use of this compound in these advanced analytical applications underscores its importance in the rigorous quality control processes that govern the pharmaceutical industry. Its role as a certified reference material is fundamental to the development of safe and effective Trimetazidine products.

Mechanistic and Preclinical Pharmacodynamic Investigations Utilizing N Boc Trimetazidine D8 As a Research Tool

Elucidation of Molecular Targets and Signaling Pathways in Cellular Models

Trimetazidine (B612337) is recognized as a cellular anti-ischemic agent that modulates energy metabolism directly at the cellular level, independent of hemodynamic effects. ahajournals.orgresearchgate.net Its mechanism involves a fundamental shift in the heart's energy substrate preference, which is particularly beneficial under ischemic conditions where oxygen supply is limited. wikipedia.org

The primary molecular mechanism attributed to Trimetazidine is the inhibition of fatty acid β-oxidation. nih.gov Research points to the specific inhibition of long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), the terminal enzyme in the mitochondrial β-oxidation spiral. ahajournals.orgwikipedia.orgfda.gov.ph By targeting this enzyme, Trimetazidine effectively curtails the breakdown of long-chain fatty acids for energy production. nih.govnih.govpatsnap.com

Studies have demonstrated that Trimetazidine is a potent and selective inhibitor of the long-chain form of 3-ketoacyl CoA thiolase, whereas significantly higher concentrations are required to inhibit the medium- and short-chain forms of the enzyme. ahajournals.orgnih.gov This selective inhibition is a key aspect of its mechanism. ahajournals.org However, it is worth noting that some studies have presented conflicting data, suggesting that under certain experimental conditions, Trimetazidine did not inhibit LC 3-KAT, indicating the complexity of its interactions. ahajournals.orgresearchgate.net The prevailing hypothesis maintains that Trimetazidine's inhibition of LC 3-KAT is a central element of its action. patsnap.comahajournals.orgresearchgate.net

| Enzyme Isoform | Reported Effect | Effective Concentration/IC50 | Source |

|---|---|---|---|

| Long-Chain 3-KAT | Potent Inhibition | IC50 of 75 nmol/L | ahajournals.orgmedchemexpress.com |

| Medium-Chain 3-KAT | Inhibition | > 10 µmol/L required | ahajournals.orgnih.gov |

| Short-Chain 3-KAT | Inhibition | > 100 µmol/L required | ahajournals.orgnih.gov |

By inhibiting fatty acid oxidation, Trimetazidine prompts a metabolic shift, compelling cardiomyocytes to increase their reliance on glucose oxidation for ATP production. ahajournals.orgwikipedia.orgfda.gov.phnih.gov This metabolic reprogramming is highly advantageous during ischemia because glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. wikipedia.orgpatsnap.comnih.gov This improved metabolic efficiency helps preserve the intracellular ATP pool, which is crucial for maintaining cellular homeostasis and function, such as the operation of ionic pumps. wikipedia.orgfda.gov.ph

In preclinical studies using isolated working rat hearts, Trimetazidine administration led to a measurable decrease in fatty acid oxidation and a corresponding increase in glucose oxidation. ahajournals.orgnih.gov This effect was particularly pronounced in hearts subjected to low-flow ischemia, where Trimetazidine produced a significant increase in glucose oxidation rates, thereby protecting the heart from ischemic injury. nih.gov This shift also leads to an increase in the active form of pyruvate (B1213749) dehydrogenase, the rate-limiting enzyme for glucose oxidation. ahajournals.orgnih.gov

| Metabolic Process | Condition | Effect of Trimetazidine | Source |

|---|---|---|---|

| Palmitate (Fatty Acid) Oxidation | Aerobic | Decreased from 488 to 408 nmol·g dry weight⁻¹·minute⁻¹ | ahajournals.orgnih.gov |

| Glucose Oxidation | Aerobic | Increased from 1889 to 2378 nmol·g dry weight⁻¹·minute⁻¹ | ahajournals.orgnih.gov |

| Glucose Oxidation | Low-Flow Ischemia | 210% increase in rates | nih.gov |

Insights into Metabolic Adaptations and Cellular Responses in Disease Models (Preclinical)

The metabolic modulation induced by Trimetazidine extends to broader cellular adaptations and protective responses observed in various preclinical disease models.

Beyond its direct effects on energy substrate utilization, Trimetazidine influences cellular lipid metabolism by redirecting fatty acids toward structural purposes. nih.govdntb.gov.ua Studies in ventricular myocytes have shown that Trimetazidine stimulates the synthesis of major phospholipids (B1166683). nih.govnih.gov This involves an increased incorporation of glycerol (B35011) into phospholipids like phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin, with a concurrent decrease in its incorporation into triacylglycerols. nih.govdntb.gov.ua

This reorganization of lipid synthesis may contribute to the stabilization and protection of cellular membranes. nih.gov Research has demonstrated that Trimetazidine can protect the erythrocyte membrane from damage induced by oxygen-free radicals, significantly decreasing lipid peroxidation and the associated increase in passive potassium permeability. nih.govnih.gov This suggests a cytoprotective effect mediated by maintaining membrane integrity, potentially through antioxidant or free-radical scavenging properties. nih.govnih.gov

| Phospholipid | Reported Increase in Synthesis | Source |

|---|---|---|

| Phosphatidylcholine | +80% | nih.gov |

| Phosphatidylethanolamine | +210% | nih.gov |

| Phosphatidylinositol | +250% | nih.govnih.gov |

| Cardiolipin | +100% | nih.gov |

The protective effects of Trimetazidine have been investigated in various preclinical models of metabolic disease and cellular stress. In models of myocardial ischemia and reperfusion, Trimetazidine improves the recovery of contractile function, reduces the depletion of adenine (B156593) nucleotides, and helps preserve the ATP pool. nih.gov

In a mouse model of obesity induced by a high-fat diet, treatment with Trimetazidine caused a mild shift toward carbohydrate utilization as an energy source. nih.govresearchgate.net Despite causing an accumulation of certain lipids in muscle tissue, the treatment did not exacerbate the underlying insulin (B600854) resistance. nih.govresearchgate.net This suggests that the metabolic modulation by Trimetazidine does not negatively impact glycemic control in the context of obesity-related metabolic dysregulation. nih.gov

Furthermore, in cellular models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), Trimetazidine has been shown to improve mitochondrial dysfunction by activating autophagy, a cellular process for degrading and recycling damaged components. nih.gov It also demonstrates protective effects against oxidative stress in various cell types, underscoring its broad cytoprotective capabilities. nih.govmdpi.com

Future Research Directions and Methodological Advancements

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics using SILAC/ICAT principles) for Systems-Level Understanding

The application of N-Boc-Trimetazidine-d8 is poised to significantly enhance the scope and precision of "omics" studies, providing a more holistic view of the biological effects of Trimetazidine (B612337).

Metabolomics:

In metabolomic workflows, this compound can serve as a superior internal standard for the quantitative analysis of Trimetazidine and its metabolites in complex biological matrices. scielo.brresearchgate.netnih.gov The eight deuterium (B1214612) atoms provide a distinct mass shift, ensuring clear differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties, which is crucial for correcting analytical variability. scielo.br The known metabolites of Trimetazidine, such as Trimetazidine-N-oxide, N-formyl Trimetazidine, and various desmethyl- and conjugated derivatives, could be more accurately quantified using this deuterated standard. scielo.brresearchgate.net This would enable more precise pharmacokinetic and pharmacodynamic modeling, offering deeper insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A systems-level understanding could be achieved by correlating the precise quantification of Trimetazidine metabolites with broader metabolic changes in the organism. For instance, since Trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, metabolomic studies using this compound as a standard could meticulously track the downstream effects on related metabolic pathways. patsnap.comahajournals.orgquora.comnih.gov

Proteomics:

The principles of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isotope-Coded Affinity Tags (ICAT) can be adapted to investigate the impact of Trimetazidine on the proteome. While this compound itself is not directly used in the same manner as labeled amino acids in SILAC, its utility lies in enabling accurate quantification of the drug's concentration, which can then be correlated with changes in protein expression profiles obtained through SILAC or ICAT experiments. This allows for a more controlled study of how Trimetazidine influences protein networks, potentially identifying novel protein targets or off-target effects. By understanding the proteomic shifts at clinically relevant concentrations of Trimetazidine, a more comprehensive picture of its mechanism of action can be developed. nih.gov

Exploration of Novel Isotopic Labeling Strategies and De-protection Methodologies

The structure of this compound provides a platform for exploring innovations in both isotopic labeling and chemical synthesis.

Novel Isotopic Labeling Strategies:

Future research could focus on developing alternative isotopic labeling patterns for Trimetazidine. While deuterium labeling is cost-effective, strategic placement of ¹³C or ¹⁵N atoms could offer advantages in certain mass spectrometric applications by avoiding potential kinetic isotope effects or issues with deuterium exchange. The synthesis of Trimetazidine analogues with varying degrees and positions of isotopic labeling would allow for a systematic investigation of these effects, leading to the development of even more robust internal standards.

De-protection Methodologies:

The Boc (tert-butyloxycarbonyl) protecting group on the piperazine (B1678402) nitrogen is crucial for certain synthetic routes but must be removed to yield the active compound. google.comgoogle.com Research into novel de-protection methodologies is ongoing. While acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) are standard for Boc removal, these can be harsh on sensitive functional groups. jgtps.comnih.govorganic-chemistry.org The development of milder, more selective de-protection techniques, potentially enzymatic or light-induced methods, would be highly beneficial, especially in the synthesis of complex Trimetazidine analogues. A known synthesis pathway for Trimetazidine hydrochloride involves the deprotection and salification of a Boc-protected intermediate under acidic conditions. google.com

| Methodology | Description | Potential Advantages | Reference |

| Acidic Deprotection | Use of strong acids like TFA or HCl to cleave the Boc group. | Well-established and generally effective. | google.comjgtps.com |

| Enzymatic Deprotection | Exploration of enzymes that can selectively remove the Boc group. | High selectivity and mild reaction conditions. | N/A |

| Photolabile Deprotection | Incorporation of a photolabile linker that allows for Boc removal with light. | Spatiotemporal control over the deprotection reaction. | N/A |

Computational Chemistry and Molecular Modeling for Predicting Interactions and Designing Future Analogues

Computational approaches are invaluable for predicting the behavior of molecules and guiding the design of new therapeutic agents.

Predicting Interactions:

Molecular docking and dynamics simulations can be employed to predict the binding interactions of Trimetazidine and its deuterated analogue with its primary target, the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT). patsnap.comquora.comnih.gov These models can elucidate how the subtle changes introduced by deuteration might influence binding affinity and enzyme inhibition. Furthermore, computational studies can predict the interaction of Trimetazidine with other biological macromolecules, such as human serum albumin, which is crucial for its pharmacokinetic profile. researchgate.net The piperazine moiety is a common feature in many pharmacologically active compounds, and docking studies of various piperazine derivatives have been successfully used to predict their biological targets. nih.govrsc.orgresearchgate.net

Designing Future Analogues:

The insights gained from computational modeling can guide the rational design of novel Trimetazidine analogues with improved properties. By simulating the effects of different functional groups and isotopic labeling patterns, researchers can prioritize the synthesis of compounds with potentially enhanced efficacy, selectivity, or metabolic stability. For example, models could predict which modifications to the piperazine or trimethoxybenzyl moieties would lead to stronger interactions with the target enzyme or reduced off-target effects.

| Computational Technique | Application to this compound | Potential Outcomes |

| Molecular Docking | Predict the binding mode of Trimetazidine at the active site of 3-KAT. | Understanding key intermolecular interactions and guiding the design of more potent inhibitors. |

| Molecular Dynamics | Simulate the dynamic behavior of the drug-target complex over time. | Assessing the stability of the binding interaction and the influence of deuteration on conformational changes. |

| QSAR Modeling | Develop quantitative structure-activity relationships for a series of Trimetazidine analogues. | Predicting the biological activity of novel, unsynthesized compounds. |

Development of Derivatized Labeled Standards for Specific Analytical Challenges

For certain analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to improve the volatility and thermal stability of the analyte. scielo.br The development of derivatized standards of this compound could address specific analytical challenges.

For instance, silylation is a common derivatization technique. Creating a deuterated and silylated Trimetazidine standard would be highly valuable for GC-MS-based metabolomic studies. This approach would not only improve chromatographic performance but also provide a precise internal standard for quantification.

Future research could explore a range of derivatization agents that react with the secondary amine of the piperazine ring (after Boc deprotection) to create a suite of labeled standards suitable for various analytical platforms and matrices. This would enhance the versatility of this compound as a research tool and facilitate more sensitive and accurate detection methods for Trimetazidine and its metabolites. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.